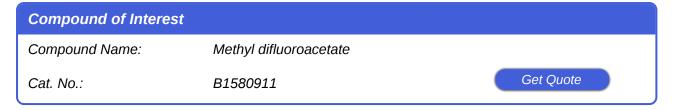


A Comparative Spectroscopic Analysis of Methyl Difluoroacetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **methyl difluoroacetate** and its key derivatives. By presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, comparative format, this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl difluoroacetate** and a selection of its derivatives. This data facilitates the objective comparison of their structural and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The tables below present the 1 H, 13 C, and 19 F NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data



| Compound | -OCH₃ (δ, ppm) | -CH₂- (δ, ppm) | -CH₃ (δ, ppm) | CHF₂- (δ, t, JHF, Hz) | Other Protons (δ, ppm) |
|-------------------------------------|-------------------|-------------------|------------------|--------------------------|------------------------------|
| Methyl difluoroacetat e[1][2] | 3.86 (s) | - | - | 6.05 (t, 54.0) | - |
| Ethyl difluoroacetat e[3] | - | 4.32 (q, 7.1) | 1.33 (t, 7.1) | 5.95 (t, 54.2) | - |
| Methyl fluoroacetate[| 3.79 (s) | 4.85 (d, 47.5) | - | - | - |
| Ethyl fluoroacetate[5] | - | 4.25 (q, 7.1) | 1.30 (t, 7.1) | - | 4.80 (d, 47.5) |
| Methyl chlorodifluoro acetate[6] | 3.98 (s) | - | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data



| Compoun d | C=O (δ, ppm) | CHF ₂ (δ, t, JCF, Hz) | -OCH₃ (δ, ppm) | -OCH₂- (δ, ppm) | -CH₃ (δ, ppm) | Other Carbons (δ, ppm) |
|--|--------------------|--|-------------------|--------------------|------------------|--|
| Methyl difluoroace tate[1][2][7] | 164.8 (t, 30.2) | 108.9 (t, 246.0) | 53.2 | - | - | - |
| Ethyl difluoroace tate | 164.2 (t, 30.0) | 109.1 (t, 247.0) | - | 63.0 | 13.9 | - |
| Methyl fluoroaceta te[8] | 168.0 (d, 19.0) | - | 52.5 | - | - | CH ₂ F: 77.0 (d, 180.0) |
| Ethyl fluoroaceta te[5] | 167.5 (d, 18.5) | - | - | 62.0 | 14.0 | CH₂F: 77.2 (d, 180.5) |
| Methyl chlorodifluo roacetate | 162.0 (t, 35.0) | - | 54.0 | - | - | CCl ₂ F ₂ : 118.0 (t, 300.0) |

Table 3: 19F NMR Spectroscopic Data

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---------------------------------|----------------------------|--------------|------------------------------|
| Methyl difluoroacetate[1][9] | -127.5 | d | 54.0 (HF) |
| Ethyl difluoroacetate | -127.8 | d | 54.2 (HF) |
| Methyl fluoroacetate | -214.0 | t | 47.5 (HF) |
| Ethyl fluoroacetate[5] | -214.2 | t | 47.5 (HF) |
| Methyl chlorodifluoroacetate | -68.0 | S | - |



Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The table below lists the characteristic absorption frequencies (in cm⁻¹) for key functional groups.

Table 4: Key IR Absorption Frequencies (cm⁻¹)

| Compound | C=O Stretch | C-F Stretch | C-O Stretch |
|--------------------------------------|-------------|-------------|-------------|
| Methyl difluoroacetate[2] | 1770 | 1100-1200 | 1250 |
| Ethyl difluoroacetate | 1765 | 1100-1200 | 1245 |
| Methyl fluoroacetate | 1760 | 1050-1150 | 1280 |
| Ethyl fluoroacetate[5] | 1755 | 1050-1150 | 1275 |
| Methyl chlorodifluoroacetate[6][10] | 1785 | 1150-1250 | 1230 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The table below presents the molecular ion ([M]+) and major fragment ions observed in the mass spectra.

Table 5: Mass Spectrometry Data (m/z)



| Compound | [M]+ | [M-OCH₃] ⁺ | [CHF2]+ / [CH2F]+ | [COOCH ₃]+ | Other Key Fragments |
|--------------------------------------|---------|-----------------------|----------------------------------|------------------------|------------------------|
| Methyl difluoroacetat e[11][12] | 110 | 79 | 51 | 59 | 81 ([M-F]+) |
| Ethyl difluoroacetat e | 124 | 93 | 51 | 73 | 95 ([M-F]+) |
| Methyl fluoroacetate | 92 | 61 | 33 | 59 | - |
| Ethyl fluoroacetate[13] | 106 | 75 | 33 | 73 | - |
| Methyl chlorodifluoro acetate[6][10] | 144/146 | 113/115 | 85/87 ([CCIF ₂]+) | 59 | 109/111 ([M- Cl]+) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Tune and shim the NMR spectrometer to the specific solvent and probe.
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., zg30). Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).



- For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon. A wider spectral width (0-220 ppm) is required.
- For ¹⁹F NMR, a specific fluorine probe or a broadband probe tuned to the fluorine frequency is necessary. The chemical shift range for fluorine is much larger than for protons.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
- Analyze the coupling patterns to determine spin-spin coupling constants (J-values).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - ATR (Attenuated Total Reflectance): Place a drop of the liquid sample directly onto the ATR crystal.

Data Acquisition:

- Record a background spectrum of the empty salt plates or the clean ATR crystal.
- Place the prepared sample in the IR beam path.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the



background spectrum to produce the final absorbance or transmittance spectrum.

- Data Analysis:
 - Identify the characteristic absorption bands for the functional groups present in the molecule by comparing the peak positions (in cm⁻¹) to correlation charts.
 - Note the intensity and shape of the absorption bands.

Mass Spectrometry (MS)

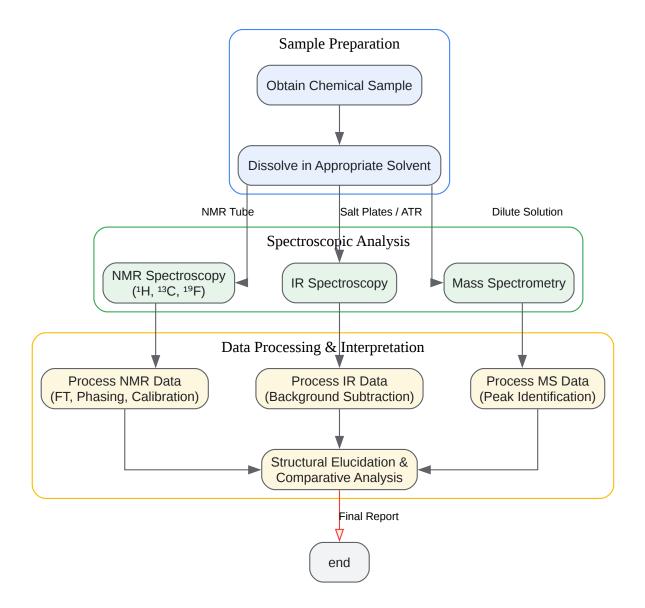
- Sample Preparation:
 - Prepare a dilute solution of the sample (typically 1-10 μg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
- Instrumentation and Analysis:
 - Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
 - Select an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
- Data Interpretation:
 - Identify the molecular ion peak ([M]+ or [M+H]+).
 - Analyze the fragmentation pattern to identify characteristic fragment ions, which provide structural information.
 - Compare the observed mass spectrum with library spectra for confirmation.

Visualizations

Experimental Workflow for Spectroscopic Analysis



The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample, from preparation to data interpretation.



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Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.



This guide is intended to be a living document. As new data for other derivatives of **methyl difluoroacetate** become available, they will be incorporated to enhance the comparative scope of this resource.

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